2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride
Overview
Description
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C10H8ClNO3S and its molecular weight is 257.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that sulfonyl chlorides can act as electrophiles in organic reactions . They can form a sigma-bond with nucleophiles, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to various changes in the molecular structure .
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar to this compound, can undergo nucleophilic substitution reactions . These reactions can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target site in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride .
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODCHXNTOMKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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